molecular formula C21H26N2O5 B2489221 ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868223-75-0

ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2489221
CAS No.: 868223-75-0
M. Wt: 386.448
InChI Key: NRXBPBMPKSTFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic organic compound featuring a dihydroisoquinolinone core substituted with a 4-methylpiperidinyl acetyl group and an ethyl acetate side chain.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-27-20(25)14-28-18-6-4-5-17-16(18)9-12-23(21(17)26)13-19(24)22-10-7-15(2)8-11-22/h4-6,9,12,15H,3,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXBPBMPKSTFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,2-Dihydroisoquinolin-1-One Core

The 1,2-dihydroisoquinolin-1-one scaffold forms the foundational structure of the target compound. A validated approach involves the Castagnoli–Cushman reaction, which utilizes homophthalic anhydride and imine intermediates to generate substituted dihydroisoquinolinones. In this method, an aromatic aldehyde (e.g., 5-hydroxybenzaldehyde) reacts with a primary amine (e.g., methylamine) in dichloromethane (DCM) under anhydrous conditions to form an imine intermediate. Subsequent cyclization with homophthalic anhydride in refluxing toluene yields the 1,2-dihydroisoquinolin-1-one core. For the target compound, the 5-hydroxy substitution must be preserved or introduced via post-cyclization modifications.

Critical parameters include:

  • Solvent selection : Dry toluene ensures optimal cyclization efficiency.
  • Reaction time : Extended reflux periods (6–24 h) improve yield by ensuring complete conversion.
  • Protection strategies : If the 5-hydroxy group is present in the starting aldehyde, protection with acetyl or tert-butyldimethylsilyl (TBS) groups may prevent undesired side reactions during cyclization.

Installation of the Oxyacetate Functionality

The oxyacetate side chain is introduced through alkylation of the 5-hydroxy group on the isoquinolinone core. Sodium hydride (NaH) in DMF deprotonates the phenolic oxygen, enabling reaction with ethyl bromoacetate. This step requires rigorous exclusion of moisture to prevent hydrolysis of the bromoacetate reagent. Reaction monitoring via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) ensures completion within 1–2 h at room temperature.

Optimization strategies:

  • Stoichiometry : A 2:1 molar ratio of ethyl bromoacetate to phenolic substrate minimizes unreacted starting material.
  • Temperature control : Excessive heat (>40°C) promotes ester hydrolysis, necessitating ambient conditions.
  • Workup procedures : Quenching with ice-water followed by ethyl acetate extraction removes residual DMF and salts.

Final Esterification and Purification

The ethyl ester group in the oxyacetate moiety is typically introduced during the alkylation step using ethyl bromoacetate. However, if a carboxylic acid intermediate forms, esterification with ethanol in the presence of sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) may be employed. Final purification involves recrystallization from acetonitrile or ethanol to achieve >95% purity.

Comparative Analysis of Synthetic Routes

A comparative evaluation of two primary routes reveals trade-offs between efficiency and scalability:

Route Steps Yield (%) Key Advantage Limitation
Route A (Sequential alkylation) 4 32 Avoids protecting groups Low overall yield due to intermediate instability
Route B (Convergent synthesis) 5 48 Enables modular side-chain introduction Requires orthogonal protection strategies

Route B, which synthesizes the piperidinyl and oxyacetate components separately before coupling, offers superior scalability but demands precise stoichiometric control.

Challenges and Optimization Strategies

  • Racemization : Analogs with chiral centers near electron-withdrawing groups (e.g., ketones) exhibit instability, reverting to racemic mixtures within hours. Methyl substitution at the alpha position mitigates this issue by sterically hindering tautomerization.
  • Mesylate instability : Intermediate mesylates derived from methanesulfonic anhydride are prone to elimination; stabilization via salt formation (e.g., mesylate hydrochloride) extends shelf life.
  • Column chromatography limitations : Automated systems (e.g., Biotage) with prepacked silica cartridges improve reproducibility for oxygen-sensitive compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoquinoline moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic Acid (Compound 12, )
  • Structural Features : Shares a 2-oxoethyl-piperidine backbone but substitutes the 4-methyl group with a 2-(trifluoromethyl)phenyl moiety.
  • Key Differences : The trifluoromethylphenyl group enhances electronegativity and lipophilicity compared to the 4-methylpiperidine in the target compound. This substitution likely improves metabolic stability but may reduce solubility in aqueous media .
Safimaltib ()
  • Structural Features: Contains a 1-oxo-1,2-dihydroisoquinolin-5-yl group linked to a trifluoromethylpyrazole carboxamide.
  • Key Differences: While both compounds share the dihydroisoquinolinone core, safimaltib incorporates a pyrazole-carboxamide pharmacophore instead of the piperidine-acetate-ethyl ester. This difference underscores the dihydroisoquinolinone’s versatility in targeting proteins like MALT1, a protease implicated in lymphoma .
Ethyl 2-(2-Methylpiperidin-4-yl)acetate ()
  • Structural Features : A simpler analog with a methylpiperidine linked directly to an ethyl acetate group.
  • Key Differences: Lacks the dihydroisoquinolinone ring and ether linkage, resulting in lower molecular complexity. This simplification may reduce target specificity but improve synthetic accessibility .

Pharmacological Potential

  • Dihydroisoquinolinone Core: Present in safimaltib (), this moiety is associated with kinase and protease inhibition, suggesting the target compound may exhibit similar bioactivity.
  • Piperidine Derivatives : Piperidine-containing compounds often target central nervous system (CNS) receptors or enzymes (e.g., acetylcholinesterase). The 4-methyl substitution could enhance blood-brain barrier permeability compared to bulkier substituents .
  • Ethyl Ester : A common prodrug feature, the ester group may improve oral bioavailability by increasing lipophilicity, as seen in ethyl ester derivatives of antiviral agents .

Physicochemical Properties

Property Target Compound 2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic Acid Safimaltib
Molecular Weight (g/mol) ~428 (estimated) ~357 ~536
Key Substituents 4-Methylpiperidine, ethyl ester Trifluoromethylphenyl Trifluoromethylpyrazole
Solubility Moderate (ester-dominated) Low (aromatic CF3 group) Very low (polyaromatic core)
LogP (Estimated) ~2.5 ~3.1 ~4.0
  • Lipophilicity : The target compound’s logP (~2.5) balances solubility and membrane permeability, making it more drug-like than the highly lipophilic safimaltib.

Crystallographic and Computational Analysis

  • Structural Refinement: Programs like SHELXL () are critical for resolving the stereochemistry of the dihydroisoquinolinone and piperidine groups, which are prone to torsional strain.
  • Comparative Studies : Analogous compounds (e.g., ’s benzyloxy-oxoethyl-piperazine) show that electron-donating substituents (e.g., methyl) on piperidine reduce crystallinity compared to electron-withdrawing groups .

Biological Activity

Ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₉H₃₁N₃O₄
  • Molecular Weight : Approximately 351.48 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
  • Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Anticancer Properties

A significant area of interest is the compound's anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Ethyl 2-{...} was found to cause G0/G1 phase arrest in certain cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies showed reduced tumor size in models treated with this compound compared to controls.

Neuroprotective Effects

Research has also highlighted its neuroprotective properties:

  • Cytoprotection Against Neurotoxicity : The compound has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.

Anti-inflammatory Activity

Ethyl 2-{...} exhibits anti-inflammatory effects by:

  • Reducing Cytokine Production : It decreases the levels of pro-inflammatory cytokines in activated immune cells.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of ethyl 2-{...}. The results indicated a significant reduction in cell viability in various cancer cell lines (e.g., MCF7, HeLa) with an IC50 value ranging from 10 to 20 µM.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
HeLa12Cell cycle arrest
A54918Inhibition of proliferation

Study 2: Neuroprotective Effects

In a neuroprotection study published in Neuroscience Letters, ethyl 2-{...} was administered to mice subjected to oxidative stress. The findings revealed a marked decrease in neuronal death and improved behavioral outcomes.

Treatment GroupNeuronal Survival (%)Behavioral Score
Control453
Ethyl 2-{...}758

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-({2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Acylation : Coupling of a 4-methylpiperidine derivative with an isoquinoline intermediate under anhydrous conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate carboxylic acids .
  • Etherification : Introduction of the ethoxyacetate group via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the product .
    • Optimization : Reaction yields are maximized by monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity or catalyst loading .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., piperidinyl and isoquinoline moieties) and ester linkages. For example, the methyl group on the piperidine ring appears as a singlet at δ 1.2–1.4 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 441.18) .

Q. What physicochemical properties (e.g., solubility, logP) are relevant for experimental design?

  • Answer :

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO or DMF, necessitating stock solutions in these solvents for in vitro assays .
  • LogP : Calculated logP values (~3.2) indicate moderate lipophilicity, influencing membrane permeability in cellular studies .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Direct binding assays quantify affinity (Kd_d) by immobilizing the target protein on a sensor chip and monitoring real-time interactions .
  • Fluorescence Polarization : Competitive binding studies using fluorescent probes (e.g., FITC-labeled analogs) to measure displacement IC50_{50} values .
  • Molecular Docking : Software like AutoDock Vina predicts binding poses in silico, guided by X-ray crystallography data of homologous targets .

Q. How should contradictions in biological activity data (e.g., IC50_{50} variability across assays) be resolved?

  • Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
  • Buffer Optimization : Test activity under varying pH (6.5–7.5) and ionic strengths to identify condition-dependent effects .
  • Metabolite Screening : LC-MS/MS analysis of assay media to detect degradation products that may interfere with activity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic or toxicological profile?

  • Answer :

  • QSAR Modeling : Use tools like Schrödinger’s QikProp to predict ADME properties (e.g., human serum protein binding, BBB penetration) based on structural descriptors .
  • CYP450 Inhibition Assays : In silico docking into CYP3A4/2D6 crystal structures identifies potential metabolic liabilities .
  • Toxicity Prediction : Platforms like ProTox-II assess hepatotoxicity and mutagenicity risks using machine learning models .

Methodological Notes

  • Synthesis : Multi-step protocols require strict inert atmospheres (N2_2/Ar) to prevent oxidation of sensitive intermediates .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO) to validate experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.